Diphencyprone

Descripción general

Descripción

Diphencyprone (also known as Diphenylcyclopropenone or DPCP) is a topically administered experimental drug. It has been used in trials studying the treatment and basic science of Melanoma, Ultraviolet Rays, Immunosuppression, Neoplasm Metastasis, and Hypersensitivity . It is intended for treating alopecia areata and alopecia totalis . Topical immunotherapy using Diphencyprone may also be an effective treatment option for recalcitrant warts .

Synthesis Analysis

Diphencyprone has been used in the synthesis of potential nano-carriers for delivery to the hair follicle . Mesoporous silica nanoparticles (MCM41) were synthesized for Diphencyprone delivery to the hair follicles through skin tissue .

Molecular Structure Analysis

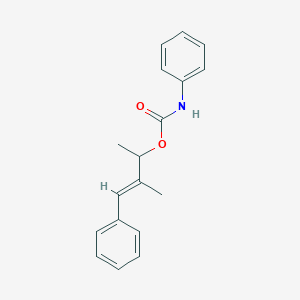

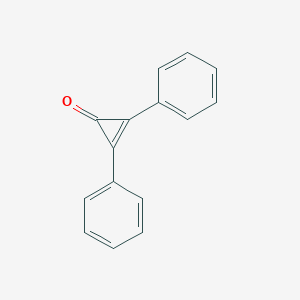

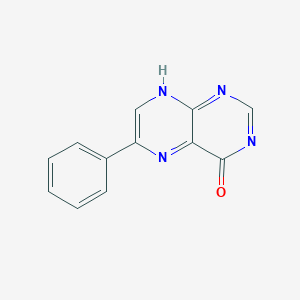

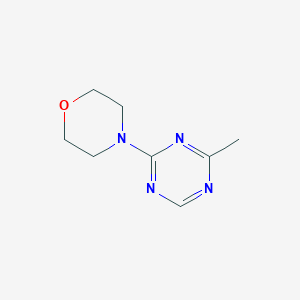

Diphencyprone belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene . The chemical formula of Diphencyprone is C15H10O .

Chemical Reactions Analysis

The chemical properties of Diphencyprone are dominated by the strong polarization of the carbonyl group, which gives a partial positive charge with aromatic stabilization on the cyclopropene ring and a partial negative charge on oxygen . Furthermore, Diphencyprone reacts with electrophilic chlorinating agents, including oxalyl chloride, thionyl chloride, and phosphorus pentachloride .

Physical And Chemical Properties Analysis

Diphencyprone has a molecular weight of 206.24 g/mol . It has a XLogP3 of 3.3, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count .

Aplicaciones Científicas De Investigación

Comprehensive Analysis of Diphenylcyclopropenone Applications

Diphenylcyclopropenone, also known as Diphencyprone (DPCP), is a compound with a variety of applications in scientific research and medicine. Below is a detailed analysis of six unique applications of DPCP, each presented in a separate section.

Dermatology: Treatment of Alopecia Areata: DPCP is primarily used in dermatology as a topical immunotherapy agent for the treatment of alopecia areata . It works by inducing an allergic contact dermatitis which is believed to redirect the autoimmune attacks away from hair follicles, allowing hair regrowth . The treatment involves initial sensitization followed by weekly applications of DPCP in increasing concentrations .

Immunotherapy: Wart Removal: DPCP has been studied for its effectiveness in treating viral warts, particularly in cases where other treatments have failed . It acts as an immunomodulator, initiating a T-cell response to help clear the warts .

Pharmaceutical Development: Samcyprone™: In pharmaceuticals, DPCP has been formulated into a product known as Samcyprone™, which is under investigation for the treatment of common warts . This formulation has shown positive results in clinical trials, meeting primary effectiveness objectives and demonstrating a high level of safety and tolerability .

Research in Chemistry: Bioconjugation: In chemical research, DPCP has been utilized in bioconjugation studies. It reacts selectively with 1,2-aminothiol in water, producing an amide conjugate and releasing a thiol, which can be used for multiple bioconjugation applications .

Heterocyclic Chemistry: Synthesis of Heterocycles: DPCP is involved in the synthesis of various heterocyclic compounds. Its reactivity has been harnessed to construct a wide range of heterocyclic skeletons, which are significant in the field of organic chemistry .

Industrial Uses: Experimental Drug Development: While not widely used industrially, DPCP’s role as an experimental drug for alopecia areata and warts suggests potential industrial applications in the development of new dermatological treatments .

Mecanismo De Acción

Target of Action

Diphenylcyclopropenone (DPCP) primarily targets the autoreactive cells that cause hair loss . These cells are part of the immune system and mistakenly attack the body’s own hair follicles, leading to conditions like alopecia areata .

Mode of Action

DPCP acts as a local stimulator that triggers an immune response against these autoreactive cells . The compound is thought to oppose the action of these cells, thereby preventing hair loss . One hypothesis suggests that in response to DPCP treatment, the body attempts to downregulate inflammation through various pathways, resulting in a downregulation of the autoimmune response at the hair follicle . This action helps to protect the hair follicles from the autoinflammatory reaction that would otherwise cause their destruction .

Biochemical Pathways

It is known that the compound’s action involves a variety of pathways related to inflammation and immune response . By triggering an immune response, DPCP may influence pathways that regulate inflammation and autoimmune responses, helping to protect hair follicles from damage .

Pharmacokinetics

It is known that dpcp is a topically administered drug , suggesting that its bioavailability may be influenced by factors such as the concentration of the drug, the condition of the skin, and the formulation of the topical solution .

Result of Action

The primary result of DPCP’s action is the prevention of hair loss in conditions like alopecia areata . Studies have shown significant hair regrowth in patients treated with DPCP . For example, one study of 41 alopecia areata patients showed significant hair regrowth in 40% of patients at 6 months, with the results being sustained in two-thirds of these patients after a 12-month follow-up period .

Action Environment

The efficacy and stability of DPCP can be influenced by various environmental factors. For instance, the stability of DPCP solutions can be affected by the temperature at which they are stored . Solutions of DPCP in various solvents showed good stability when stored at about 4°C without light, but decomposed at different rates when kept at room temperature . Therefore, the storage conditions can significantly impact the effectiveness of DPCP treatment .

Safety and Hazards

Direcciones Futuras

Diphencyprone has shown promise in the treatment of alopecia areata and alopecia totalis . Future research may focus on enhancing Diphencyprone’s efficacy and response rates . Additionally, the development of drugs that are more potent and selective for the treatment of alopecia areata could be a future direction .

Propiedades

IUPAC Name |

2,3-diphenylcycloprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIBTBXNLVOFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046545 | |

| Record name | Diphenylcyclopropenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenylcyclopropenone | |

CAS RN |

886-38-4 | |

| Record name | Diphenylcyclopropenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphencyprone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphencyprone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diphenylcyclopropenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylcyclopropenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diphenylcycloprop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENCYPRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7G14NW5EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does diphencyprone exert its therapeutic effect?

A1: Diphencyprone functions by inducing a delayed-type hypersensitivity reaction, a cell-mediated immune response. It acts as a hapten, binding to skin proteins and creating a complex recognized as foreign by the immune system. This triggers a cascade of immune reactions involving T lymphocytes, leading to an inflammatory response at the site of application [, , ].

Q2: What is the role of T lymphocytes in diphencyprone immunotherapy?

A2: Diphencyprone, upon binding to skin proteins, is presented to T lymphocytes, specifically CD8+ T cells. These activated T cells then target and destroy cells displaying the diphencyprone-protein complex [, ]. This targeted immune response is thought to be responsible for the clearance of warts and potentially the disruption of aberrant immune activity in alopecia areata.

Q3: Is there evidence of diphencyprone inducing long-term immunity?

A3: A study comparing diphencyprone with cryotherapy in treating viral warts observed a sustained clearance rate of 93.3% in the diphencyprone group after 12 months []. This suggests that topical diphencyprone might induce long-term immunity against human papillomavirus (HPV), potentially through the establishment of immunological memory.

Q4: How does the immune response differ in patients with varying alopecia areata severity?

A4: Research indicates that successful treatment with diphencyprone in alopecia areata is associated with a decrease in Th1, Th17, and Th9 cytokines and an increase in Th2 cytokines (IL-4) []. This shift in cytokine profile suggests a modulation of the immune response towards a less inflammatory state, potentially contributing to hair regrowth.

Q5: Can diphencyprone treatment alter anti-hair follicle antibody levels in alopecia areata?

A5: Studies show that patients with complete and sustained hair regrowth after diphencyprone treatment experience a significant reduction in anti-hair follicle IgG antibody titers and reactivity []. This suggests that the down-regulation of antibody response is likely a consequence, rather than a cause, of hair regrowth induced by diphencyprone immunotherapy.

Q6: What is the role of Bcl-2 protein in alopecia areata, and how does diphencyprone affect it?

A6: Bcl-2 protein is known to inhibit apoptosis. Research has shown that diphencyprone treatment in alopecia areata patients leads to a significant increase in Bcl-2 protein expression in hair follicle epithelial cells of those who respond well to treatment []. This suggests that diphencyprone might promote hair regrowth by inhibiting apoptosis in hair follicles.

Q7: What is the molecular formula and weight of diphencyprone?

A7: The molecular formula of diphencyprone is C15H10O, and its molecular weight is 206.24 g/mol.

Q8: Is there any spectroscopic data available for diphencyprone?

A8: While specific spectroscopic data wasn't detailed within the provided research papers, standard characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) can be employed to obtain structural information about diphencyprone.

Q9: What are the primary clinical applications of diphencyprone?

A9: Diphencyprone is mainly used in the topical treatment of:

- Alopecia areata: It is considered a first-line treatment for severe, extensive forms of alopecia areata, including alopecia totalis and alopecia universalis [, , , , ].

- Recalcitrant warts: Diphencyprone is used for warts resistant to conventional therapies, particularly in palmoplantar and periungual locations [, , , , ].

- Cutaneous metastases of melanoma: Emerging evidence suggests potential efficacy in treating cutaneous melanoma metastases, particularly in cases of in-transit or extensive disease [, , ].

Q10: How effective is diphencyprone in treating alopecia areata?

A10: Clinical studies report varying success rates for diphencyprone in alopecia areata, ranging from 4% to 85% [, , , , ]. The variability in response rates can be attributed to factors like disease severity, duration, patient characteristics, and treatment protocols.

Q11: Are there any patient factors that can predict response to diphencyprone in alopecia areata?

A11: Research suggests that younger age at disease onset and a smaller baseline extent of alopecia areata are associated with better responses to diphencyprone treatment [, , ]. Conversely, longer disease duration, nail involvement, and high SALT scores often indicate a poorer prognosis [].

Q12: Is diphencyprone effective in treating warts resistant to conventional therapies?

A12: Studies show that diphencyprone can be effective in treating recalcitrant warts, with success rates ranging from 60% to 88% [, , , ]. This highlights its potential as a valuable alternative for patients who haven't responded to conventional therapies like cryotherapy.

Q13: What are the common side effects associated with diphencyprone treatment?

A13: The most common side effects of diphencyprone are localized reactions at the application site, including:

- Contact dermatitis: Itching, redness, and blistering can occur [, , ].

- Hyperpigmentation or hypopigmentation: Temporary changes in skin color at the treatment site can be observed [, , , ].

Q14: Are there any serious side effects associated with diphencyprone?

A14: While less common, diphencyprone can cause more serious side effects, such as:

- Vitiligo: Depigmentation of the skin can occur at the application site or in distant areas [, , , , ].

- Urticaria: Widespread hives can develop, sometimes persisting for weeks or months even after treatment discontinuation [, , , ].

Q15: How is the safety of diphencyprone monitored during treatment?

A15: Patients undergoing diphencyprone treatment require close monitoring by a healthcare professional. The concentration of diphencyprone is typically titrated based on the patient's response and the severity of side effects [].

Q16: What are the future directions for research on diphencyprone?

A16: Future research on diphencyprone should focus on:

Q17: Are there any alternative contact sensitizers being explored?

A17: Squaric acid dibutyl ester (SADBE) is another contact sensitizer used in treating alopecia areata []. Research comparing the efficacy and safety profiles of diphencyprone and SADBE is ongoing.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-Dihydroimidazo[4,5-g]quinazolin-8-one](/img/structure/B372892.png)

![ethyl N-(ethoxycarbonylamino)-N-[5-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-4-(methylamino)-1-[2-(methylamino)-2-oxoethyl]-2,6-dioxopyrimidin-5-yl]carbamate](/img/structure/B372900.png)

![4,6-bis(trifluoromethyl)-2,3a-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B372902.png)

![5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B372915.png)

![N-Bicyclo[2.2.1]hept-2-yl-4-methylbenzenesulfonamide](/img/structure/B372917.png)